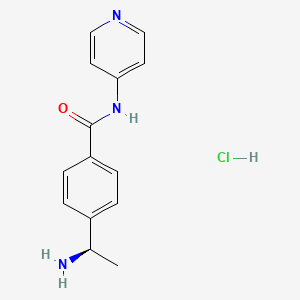

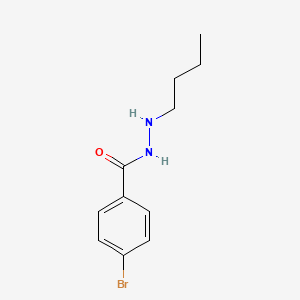

4-bromo-N'-butylbenzohydrazide

Overview

Description

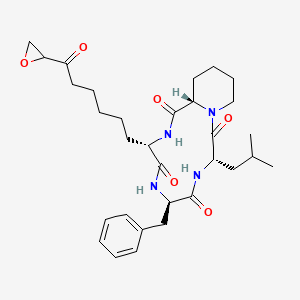

UF010 is a class I HDAC inhibitor with IC50 values of 0.06, 0.1, 0.5, and 1.5 µM for HDAC3, 2, 1, and 8, respectively. It is more than 6-fold selective for these class I HDACs over any additional HDACs. UF010 is reported to inhibit cancer cell proliferation with a mean GI50 value of 2.94 μM when screened against the NCI-60 panel of cancer cell lines and functions by blocking the G1/S phase of the cell cycle.

Novel histone deacetylase inhibitor, inhibiting cancer cell proliferation via class I HDAC inhibition

UF-010 is a Class I HDAC inhibitor (IC50 values are 0.06, 0.1, 0.5 and 1.5 μM for HDACs 3, 2, 1 and 8, respectively). UF010 inhibits cancer cell proliferation via class I HDAC inhibition. This causes global changes in protein acetylation and gene expression, resulting in activation of tumor suppressor pathways and concurrent inhibition of several oncogenic pathways. The isotype selectivity coupled with interesting biological activities in suppressing tumor cell proliferation support further preclinical development of the UF010 class of compounds for potential therapeutic applications.

Scientific Research Applications

Cancer Cell Proliferation Suppression

UF010 suppresses cancer cell proliferation . It achieves this by inhibiting oncogenic signaling pathways and activating tumor suppression mechanisms .

Therapeutic Promise in Anti-Cancer Therapies

Due to its ability to inhibit HDACs and suppress cancer cell proliferation, UF010 holds considerable therapeutic promise as a clinical anti-cancer therapy .

Overcoming Limitations of Existing HDAC Inhibitors

Existing HDAC inhibitors, such as Entinostat, have limitations like toxicity and poor drug properties that may hamper their clinical applications . UF010, with its benzoylhydrazide scaffold, may overcome some of these limitations .

Biochemical and Cell-Based Assays

UF010 has shown consistent HDAC inhibition in both biochemical and cell-based assays . This makes it a valuable tool for studying the role of HDACs in various biological processes.

Nanomolar Potencies Against HDACs

UF010 exhibits nanomolar potencies against HDACs 1–3 . This high potency makes it a powerful tool for inhibiting these HDACs in various research applications.

properties

IUPAC Name |

4-bromo-N'-butylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQCFCYPFJOOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N'-butylbenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)

![2-Formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid](/img/structure/B1683301.png)